molecular formula C20H17F2N B8436920 Dibenzyl-(2,4-difluoro-phenyl)-amine

Dibenzyl-(2,4-difluoro-phenyl)-amine

Cat. No.: B8436920
M. Wt: 309.4 g/mol
InChI Key: HSVYPXUANYNLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzyl-(2,4-difluoro-phenyl)-amine is a tertiary amine featuring two benzyl groups and a 2,4-difluorophenyl substituent attached to the nitrogen atom. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. Synthesis protocols often involve nucleophilic substitution or coupling reactions, as exemplified in , where dibenzylamine derivatives are synthesized using cesium carbonate (Cs₂CO₃) in tetrahydrofuran (THF) .

Properties

Molecular Formula

C20H17F2N

Molecular Weight

309.4 g/mol

IUPAC Name

N,N-dibenzyl-2,4-difluoroaniline

InChI

InChI=1S/C20H17F2N/c21-18-11-12-20(19(22)13-18)23(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2

InChI Key

HSVYPXUANYNLCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C(C=C(C=C3)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Dibenzylamine Derivatives

Dibenzyl-(1,3-diphenyl-2-propynyl)amine
  • Structure : Contains a propargyl chain (C≡C) and two phenyl groups instead of the 2,4-difluorophenyl group.
  • Synthesis : Prepared via gold(III)-catalyzed reactions, as described in .
  • Properties : Exhibits distinct NMR spectral data (δ 7.57–7.51 ppm for aromatic protons) and a molecular ion peak at m/z 261 .
  • Applications : Used in catalytic studies and material science due to its rigid alkyne backbone.
N4,N4-Dibenzyl-6-chloro-N2-methyl-3-nitropyridine-2,4-diamine
  • Structure : Pyridine core with chloro, nitro, and methylamine substituents alongside dibenzyl groups.
  • Synthesis : Achieved via sequential substitutions on a dichloronitropyridine precursor ().

Fluorophenyl-Containing Amines

5-Chloro-2,4-difluorobenzylamine
  • Structure : Benzylamine with 2,4-difluoro and 5-chloro substituents.
  • Properties : Molecular weight = 177.58 g/mol; boiling point = 217°C; density = 1.368 g/cm³.
  • Applications : Serves as a key intermediate in antiviral and antifungal drug synthesis () .
(2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine
  • Structure : Combines a 4-fluorophenethyl group and a dimethoxybenzyl moiety.

Heterocyclic Analogues with Fluorophenyl Groups

2-(2,4-Difluorophenyl)pyridine
  • Structure : Pyridine ring substituted with a 2,4-difluorophenyl group.
  • Synthesis : Prepared via Suzuki-Miyaura coupling or direct fluorination.
  • Applications : Used in ligand design for metal-catalyzed reactions () .
5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine
  • Structure : Oxazole ring with a 2,4-difluorophenyl substituent.
  • Properties : Exhibits antifungal activity, as seen in , where similar fluorophenyl-triazole derivatives show efficacy against Candida spp. .

Pharmacological and Physicochemical Data Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Biological Activity
Dibenzyl-(2,4-difluoro-phenyl)-amine ~315 (estimated) Dibenzyl, 2,4-difluorophenyl Intermediate; potential antifungal use
5-Chloro-2,4-difluorobenzylamine 177.58 Benzylamine, Cl, F Antiviral intermediate
2-(2,4-Difluorophenyl)pyridine 195.17 Pyridine, 2,4-difluorophenyl Catalysis/ligand synthesis
Fluconazole analogues () ~300–350 Triazole, 2,4-difluorophenyl Antifungal (IC₅₀ < 1 µM)

Key Findings and Insights

Structural Impact on Activity: The 2,4-difluorophenyl group enhances electronegativity and metabolic stability, making it favorable in antifungal agents () .

Synthetic Accessibility :

  • This compound requires multistep synthesis with cesium carbonate, whereas pyridine derivatives (e.g., 2-(2,4-difluorophenyl)pyridine) are accessible via cross-coupling reactions .

Fluorine position matters: 3,4-difluoro derivatives () show different reactivity compared to 2,4-difluoro isomers .

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